Methyl 2-(2-methoxyacetamido)benzoate
Overview
Description
Methyl 2-(2-methoxyacetamido)benzoate is an organic compound with the molecular formula C11H13NO4. It is a derivative of benzoic acid and is characterized by the presence of a methoxyacetamido group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methoxyacetamido)benzoate typically involves the esterification of 2-(2-methoxyacetamido)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methoxyacetamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The methoxy and acetamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Methyl 2-(2-methoxyacetamido)benzoate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-methoxyacetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyacetamido group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxybenzoate: Similar in structure but lacks the acetamido group.
Methyl 2-acetamidobenzoate: Similar but lacks the methoxy group.
Methyl 2-(2-hydroxyacetamido)benzoate: Similar but has a hydroxy group instead of a methoxy group.
Uniqueness
Methyl 2-(2-methoxyacetamido)benzoate is unique due to the presence of both methoxy and acetamido groups, which confer specific chemical properties and reactivity. This dual functionality makes it a versatile compound for various research applications.
Biological Activity
Methyl 2-(2-methoxyacetamido)benzoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound, with the chemical formula CHNO, features a methoxy group and an acetamido group attached to a benzoate structure. This configuration allows for various interactions with biological targets, influencing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methoxy and acetamido groups can form hydrogen bonds and other non-covalent interactions, which may alter the function of these molecular targets. The compound's mechanism of action is still under investigation, but preliminary studies suggest it may be involved in enzyme inhibition and modulation of protein interactions.
Antimicrobial Properties
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzoic acid have shown antifungal and antibacterial properties, suggesting that this compound may also possess similar activities .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of methyl benzoates on human cell lines. For example, methyl benzoate derivatives demonstrated varying degrees of cytotoxicity against HEK293 (human kidney) and CACO2 (human colon) cells. Concentrations exceeding 5.5 mM were particularly detrimental, leading to over 90% reduction in cell viability in certain assays . While specific data on this compound is limited, these findings suggest a potential for cytotoxic effects that warrant further exploration.
Study on Structure-Activity Relationships
A study focused on the structure-activity relationships (SAR) of benzoate derivatives highlighted the importance of functional groups in determining biological activity. The presence of methoxy and acetamido groups was linked to enhanced activity against certain pathogens, indicating that modifications to the benzoate core can significantly influence efficacy .
Synthesis and Applications
This compound serves as a valuable precursor in organic synthesis, particularly in the development of bioactive compounds. Its versatility allows it to be employed in creating new pharmaceuticals with potential applications across various therapeutic areas, including anti-inflammatory and anticancer drugs .
Summary Table of Biological Activities
Properties
IUPAC Name |
methyl 2-[(2-methoxyacetyl)amino]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-15-7-10(13)12-9-6-4-3-5-8(9)11(14)16-2/h3-6H,7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSAWKDSWWJRGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=CC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356901 | |
Record name | Methyl 2-(2-methoxyacetamido)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134017-42-8 | |
Record name | Methyl 2-(2-methoxyacetamido)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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